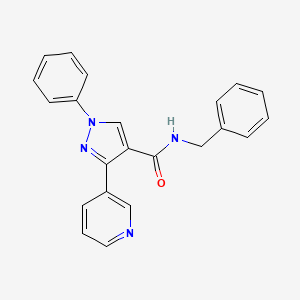

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c27-22(24-14-17-8-3-1-4-9-17)20-16-26(19-11-5-2-6-12-19)25-21(20)18-10-7-13-23-15-18/h1-13,15-16H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNCWTCQVPISHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory, analgesic, and anti-cancer properties, supported by relevant studies and data.

Structural Characteristics

The compound features a unique structure that includes:

- Pyrazole Ring : Known for its broad spectrum of biological activities.

- Benzyl Group : Enhances solubility and facilitates interactions with biological targets.

- Pyridine Moiety : Contributes to the compound's overall reactivity and potential therapeutic applications.

1. Anti-inflammatory Properties

This compound has shown promise in inhibiting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are critical in various inflammatory processes, making this compound a candidate for treating inflammatory diseases.

2. Analgesic Effects

Research indicates that this compound may possess analgesic properties, potentially making it useful in pain management. The exact mechanism is still under investigation, but its ability to modulate biochemical pathways related to pain perception is a key area of interest.

3. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- A study reported significant cell apoptosis and growth inhibition in cancer cell lines with IC50 values indicating effectiveness at micromolar concentrations .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzylpyrazole | Contains only a pyrazole ring | Lacks additional functional groups |

| 1-(Pyridin-3-yl)pyrazole | Includes a pyridine but not a benzyl group | Different biological activity profile |

| 1-(Phenyl)pyrazole | Simple phenyl substitution | Less complex structure, fewer interactions |

The structural complexity of this compound enhances its solubility and reactivity compared to simpler analogs, contributing to its diverse biological activities.

Case Study: Antitumor Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. This compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values comparable to established anticancer agents .

The interaction studies suggest that this compound may target specific proteins involved in inflammatory responses and cancer progression. Understanding these interactions is crucial for optimizing its therapeutic potential.

Scientific Research Applications

Anti-inflammatory Properties

N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has shown significant potential in modulating inflammatory responses. It is known to inhibit key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways. This inhibition suggests its potential use in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies indicate that pyrazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, it has demonstrated efficacy against NCI-H460 (lung cancer) and MCF7 (breast cancer) cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

-

Study on Anti-inflammatory Effects :

- Researchers evaluated the compound's ability to reduce inflammation in murine models of arthritis. Results indicated a significant reduction in paw swelling and histological evidence of reduced synovial inflammation.

-

Anticancer Efficacy Assessment :

- A study involving various cancer cell lines revealed that treatment with N-benzyl-1-phenyl-3-pyridin-3-ylyprazole resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Comparison with Similar Compounds

Key Structural Features:

- Pyrazole core : Provides a planar, aromatic scaffold for molecular interactions.

- 3-Pyridin-3-yl: Introduces hydrogen-bonding capability via the nitrogen atom. N-Benzyl carboxamide: Modulates solubility and bioavailability while enabling interactions with hydrophobic pockets in target proteins.

The following table and analysis highlight structural and functional differences between the target compound and its analogs.

Structural Variations and Their Implications

Core Heterocycle Modifications

- Pyrazole vs. Cyclohepta[c]pyrazole () introduces a larger ring system, which may alter conformational dynamics and steric interactions with biological targets .

Substituent Effects

- Electron-Withdrawing Groups :

- The 5-nitrofuran group in ’s compound enhances antimicrobial activity via redox cycling but may increase toxicity . The target lacks such groups, suggesting a different mechanism of action.

- Aromatic vs. The pyridin-3-yl group in the target provides a hydrogen-bonding site absent in analogs with purely hydrophobic substituents (e.g., 3-methyl in ).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-benzyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via a multi-step process starting with a 1,5-diarylpyrazole core. A common approach involves coupling pyrazole-3-carboxylic acid derivatives with benzylamine using carbodiimide reagents (e.g., EDCI) and activators like HOBT in anhydrous DMF. Intermediate purity is monitored via TLC, and final products are characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional groups .

- Critical Parameters : Reaction temperature (room temperature for coupling steps), solvent purity, and stoichiometric ratios of EDCI/HOBT to ensure high coupling efficiency.

Q. Which spectroscopic and chromatographic techniques are essential for validating the compound’s structural integrity?

- Methodology :

- NMR : Assign peaks for pyrazole protons (δ 6.5–8.5 ppm), benzyl groups (δ 4.5–5.5 ppm for CH), and aromatic protons from phenyl/pyridinyl substituents.

- IR : Identify carbonyl stretches (~1650–1700 cm) and C=N stretches (~1520–1560 cm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-ring functionalization be addressed during synthesis?

- Methodology : Regioselectivity is controlled by optimizing reaction conditions:

- Electrophilic Substitution : Use directing groups (e.g., methoxy or halogens) on the pyrazole ring to guide substituent placement.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction .

- Data Analysis : Compare -NMR spectra of intermediates to distinguish between 3- and 4-substituted pyrazole isomers .

Q. What computational strategies are used to predict the compound’s pharmacokinetic and target-binding properties?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with cannabinoid receptors (CB1/CB2), focusing on the pyrazole core’s role in binding affinity .

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and assess metabolic stability influenced by the trifluoromethyl group .

- Validation : Cross-reference computational results with in vitro assays (e.g., radioligand binding assays for receptor affinity) .

Q. How should contradictory data between in vitro antioxidant activity and in vivo efficacy be resolved?

- Methodology :

- Bioavailability Studies : Measure plasma concentration profiles via LC-MS/MS to determine if poor absorption limits in vivo activity.

- Metabolite Identification : Incubate the compound with liver microsomes to identify oxidative metabolites that may reduce efficacy .

- Assay Optimization : Compare DPPH radical scavenging (in vitro) with tissue-specific oxidative stress markers (e.g., MDA levels in animal models) .

Key Considerations for Experimental Design

- Structural Analogs : Compare with O-1302 (a CB1 antagonist) to evaluate substituent effects on receptor binding .

- Control Experiments : Include SR141716 (rimonabant) as a reference compound in pharmacological assays .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group biological data comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.